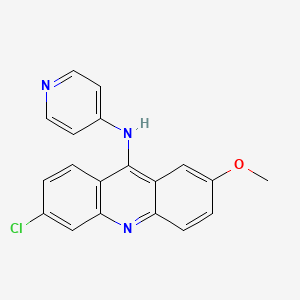
N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride typically involves the reaction of 1,8-naphthalic anhydride with diethylamine in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to undergo photo-induced electron transfer (PET) and intra-/inter-molecular electron transfer (ET) processes . These interactions result in changes in optical properties, making it useful for detecting and imaging various biological and chemical species.
Comparaison Avec Des Composés Similaires
N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride can be compared with other similar compounds, such as:
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: This compound has similar fluorescence properties but differs in the substituent on the amino group.
N-(2-(Trimethylammonium)ethyl)-1,8-naphthalimide: This derivative has a cationic receptor and is used in colorimetric and fluorescent anion sensors.
1,8-Naphthalimide derivatives with various substituents: These compounds exhibit different photophysical properties and are used in diverse applications, including solar energy collectors and fluorescent dyes.
The uniqueness of this compound lies in its specific structural features and the resulting photophysical properties, which make it particularly suitable for applications requiring high fluorescence quantum yield and photostability.
Propriétés
Numéro CAS |
94887-58-8 |
|---|---|
Formule moléculaire |
C18H21ClN2O2 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-3-19(4-2)11-12-20-17(21)14-9-5-7-13-8-6-10-15(16(13)14)18(20)22;/h5-10H,3-4,11-12H2,1-2H3;1H |
Clé InChI |
YYYSCUQJGZKMCO-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


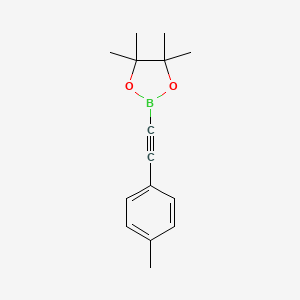

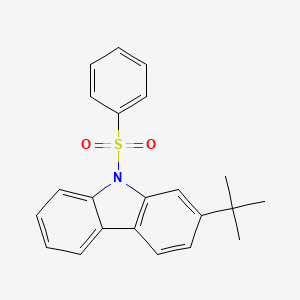
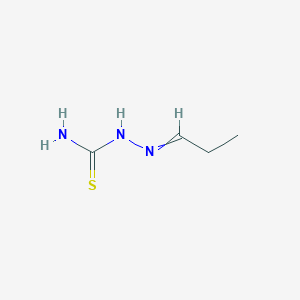
![(2Z)-[2-(4-methoxyphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118406.png)
![3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide](/img/structure/B14118414.png)

![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14118423.png)

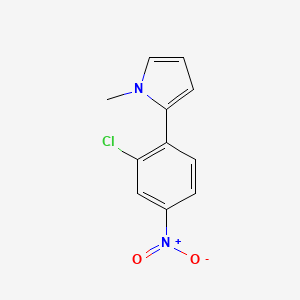
![(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one](/img/structure/B14118443.png)

